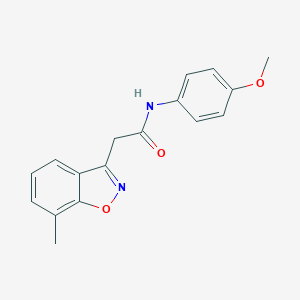

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as Mecamylamine, is a compound that has been extensively studied for its pharmacological properties. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used to treat various medical conditions.

Mecanismo De Acción

Mecamylamine blocks the nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these receptors, Mecamylamine reduces the effects of acetylcholine on the body, leading to various physiological and pharmacological effects.

Biochemical and Physiological Effects:

Mecamylamine has various biochemical and physiological effects, including:

1. Cardiovascular effects: Mecamylamine can cause a decrease in blood pressure and heart rate.

2. Respiratory effects: Mecamylamine can cause a decrease in respiratory rate and volume.

3. Gastrointestinal effects: Mecamylamine can cause a decrease in gastrointestinal motility and secretion.

4. Central nervous system effects: Mecamylamine can cause sedation, cognitive impairment, and hallucinations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Mecamylamine has several advantages and limitations for lab experiments. Some advantages include:

1. Specificity: Mecamylamine is a specific nicotinic acetylcholine receptor antagonist, which allows for the study of the effects of blocking these receptors.

2. Reversibility: Mecamylamine is reversible, allowing for the study of the effects of blocking and unblocking nicotinic acetylcholine receptors.

3. Availability: Mecamylamine is commercially available, making it easily accessible for lab experiments.

Some limitations of Mecamylamine for lab experiments include:

1. Toxicity: Mecamylamine can be toxic at high doses, which can limit its use in certain experiments.

2. Side effects: Mecamylamine can cause various side effects, including sedation and cognitive impairment, which can interfere with certain experiments.

3. Non-selectivity: Mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist, which can limit its use in experiments that require the study of specific receptor subtypes.

Direcciones Futuras

For scientific research include the development of new treatments, mechanistic studies, selective nicotinic acetylcholine receptor antagonists, and combination therapies.

Métodos De Síntesis

Mecamylamine can be synthesized through a multi-step process that involves the reaction between 4-methoxyphenylacetic acid and 7-methyl-1,2-benzisoxazole-3-carboxylic acid. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, which is then purified through recrystallization.

Aplicaciones Científicas De Investigación

Mecamylamine has been extensively studied for its pharmacological properties, particularly its ability to block nicotinic acetylcholine receptors. It has been used in various scientific research applications, including:

1. Addiction: Mecamylamine has been studied as a potential treatment for nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and decrease the number of cigarettes smoked per day.

2. Neuroprotection: Mecamylamine has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

3. Pain management: Mecamylamine has been studied as a potential treatment for chronic pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain.

4. Psychiatric disorders: Mecamylamine has been studied as a potential treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.

Propiedades

Fórmula molecular |

C17H16N2O3 |

|---|---|

Peso molecular |

296.32 g/mol |

Nombre IUPAC |

N-(4-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-3-5-14-15(19-22-17(11)14)10-16(20)18-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,20) |

Clave InChI |

HAXRCAIQZAGNGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=C(C=C3)OC |

SMILES canónico |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)

![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)

![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)

![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)

![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)

![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)